5-Bromo-1,2,3,4-tetrahydronaphthalene

Organic Synthesis Regioselective Bromination Process Chemistry

5-Bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-55-0) is a monobrominated derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), with the bromine substituent located specifically at the 5-position of the fused bicyclic ring system. As a partially saturated naphthalene analog, it retains the reactivity of the aromatic ring while the saturated cyclohexene-like portion provides conformational flexibility that distinguishes it from fully aromatic naphthalene derivatives.

Molecular Formula C10H11B
Molecular Weight 211.1 g/mol
CAS No. 6134-55-0
Cat. No. B1329724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2,3,4-tetrahydronaphthalene
CAS6134-55-0
Molecular FormulaC10H11B
Molecular Weight211.1 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2Br
InChIInChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
InChIKeyWDNLCUAIHSXPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-55-0): Procurement-Grade Baseline for Brominated Tetralin Intermediates


5-Bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-55-0) is a monobrominated derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), with the bromine substituent located specifically at the 5-position of the fused bicyclic ring system . As a partially saturated naphthalene analog, it retains the reactivity of the aromatic ring while the saturated cyclohexene-like portion provides conformational flexibility that distinguishes it from fully aromatic naphthalene derivatives [1]. The compound is supplied as a liquid with a boiling point of 266 °C at 760 mmHg and is commercially available at standard purity specifications of 95–98% .

Why 5-Bromo-1,2,3,4-tetrahydronaphthalene Cannot Be Replaced by Other Bromotetralin Isomers


Substitution of 5-bromo-1,2,3,4-tetrahydronaphthalene with positional isomers (e.g., 6-bromo, 2-bromo) or other brominated tetralin derivatives introduces fundamentally different regiochemical outcomes in downstream transformations. The 5-position places the bromine substituent ortho to the saturated ring junction, creating a steric and electronic environment that governs both nucleophilic aromatic substitution (SNAr) reactivity and the regioselectivity of cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. In contrast, the 6-bromo isomer (CAS 167355-41-1) positions the halogen para to the ring junction, altering both π-electron density distribution and steric accessibility to palladium catalysts [2]. In electrophilic substitution cascades, 5-bromo-1,2,3,4-tetrahydronaphthalene undergoes ipso-substitution at the brominated position with distinct regiochemical preference compared to other halogenated analogs, a difference that cannot be compensated for by adjusting reaction stoichiometry alone [3].

5-Bromo-1,2,3,4-tetrahydronaphthalene: Quantitative Differentiation Evidence for Informed Procurement


Regioselective Bromination Yield: 5-Bromo vs. Alternative Tetralin Bromination Protocols

Direct bromination of tetralin using the Al₂O₃-adsorbed bromine method yields 5-bromo-1,2,3,4-tetrahydronaphthalene with a reported isolated yield of 54.0% under optimized conditions at 0 °C . This yield provides a quantifiable benchmark for evaluating synthetic route efficiency relative to alternative bromination protocols that may produce isomeric mixtures or require chromatographic separation of positional isomers. The reported procedure produces a transparent oily product with confirmed structure by ¹H NMR (500 MHz, CDCl₃) showing characteristic aromatic proton signals at δ 7.08, 7.05, and 7.03 ppm .

Organic Synthesis Regioselective Bromination Process Chemistry

Boiling Point Differentiation: 5-Bromo vs. Unsubstituted Tetralin

5-Bromo-1,2,3,4-tetrahydronaphthalene exhibits a boiling point of 266 °C at 760 mmHg . This value represents a substantial increase of approximately 59 °C relative to unsubstituted 1,2,3,4-tetrahydronaphthalene (tetralin), which boils at 207 °C at 760 mmHg [1]. The magnitude of this boiling point elevation (ΔT_b = +59 °C) is consistent with the introduction of the heavy bromine atom (atomic weight 79.9) and the resulting increase in molecular polarizability and dispersion forces. This differential has direct implications for distillation-based purification strategies and for predicting chromatographic retention behavior during flash or HPLC purification of reaction mixtures.

Physical Chemistry Separation Science Quality Control

Physical State Anomaly: Liquid 5-Bromo vs. Solid 6-Bromo Isomer

5-Bromo-1,2,3,4-tetrahydronaphthalene is supplied as a liquid at ambient temperature and pressure, as confirmed by Sigma-Aldrich product specifications . In contrast, the 6-bromo positional isomer (6-bromo-1,2,3,4-tetrahydronaphthalene) and certain AldrichCPR-grade specimens of bromotetralin mixtures have been documented as solids [1]. This liquid-versus-solid differential is a direct consequence of bromine substitution position, which disrupts crystal lattice packing efficiency when the halogen occupies the 5-position adjacent to the saturated ring junction. The liquid physical form of the 5-bromo isomer may confer handling advantages in automated synthesis platforms, continuous flow chemistry applications, and gravimetric dispensing workflows.

Physical Chemistry Formulation Handling

Molecular Weight and Mass Spectrometry: Precise Identification vs. Isomeric Interference

5-Bromo-1,2,3,4-tetrahydronaphthalene possesses a molecular weight of 211.10 g/mol and an exact monoisotopic mass of 210.00441 g/mol, corresponding to the molecular formula C₁₀H₁₁Br [1]. The characteristic ¹H NMR spectrum (500 MHz, CDCl₃) displays three aromatic proton multiplets at δ 7.08, 7.05, and 7.03 ppm, along with aliphatic methylene protons at δ 2.75 and 1.78 ppm . The mass spectrum shows a molecular ion peak at m/z 212 [M+H]⁺. While all monobrominated tetralin isomers share identical molecular formulas and nominal masses, the fragmentation pattern in MS/MS analysis and the aromatic proton splitting pattern in NMR are position-dependent, enabling unambiguous structural confirmation. Procurement of material with authenticated analytical data ensures that the intended 5-substituted isomer—rather than an isomeric mixture—is actually received.

Analytical Chemistry Mass Spectrometry QC/QA

5-Bromo-1,2,3,4-tetrahydronaphthalene: Evidence-Backed Procurement Scenarios


Suzuki-Miyaura Cross-Coupling for Aryl-Extended Tetrahydronaphthalene Scaffolds

The 5-position bromine atom serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids, enabling the construction of biaryl-substituted tetrahydronaphthalene scaffolds. The steric environment adjacent to the saturated ring junction at the 5-position confers regiochemical control that differs from coupling at alternative positions, making this compound particularly suitable for preparing ortho-substituted biaryl motifs relevant to bridged tetrahydronaphthalene calcium channel blocker pharmacophores [1]. The liquid physical form facilitates accurate dispensing in parallel synthesis arrays. Prior to procurement, users should verify that the supplied material includes batch-specific NMR or HPLC purity documentation to confirm positional isomer identity, as isomeric bromotetralins cannot be distinguished by molecular weight alone [2].

Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene Sulfonyl Chloride Intermediates

5-Bromo-1,2,3,4-tetrahydronaphthalene undergoes chlorosulfonation with chlorosulfonic acid in chloroform at 0–25 °C to yield the corresponding sulfonyl chloride derivative, with reported subsequent reaction yields of 81.6% for the transformation . This chlorosulfonated intermediate introduces an additional electrophilic center for further diversification, including sulfonamide bond formation and nucleophilic aromatic substitution chemistry. The 54% synthetic yield from tetralin bromination, combined with the 81.6% yield for chlorosulfonation, enables cumulative yield calculations for multi-step synthetic route planning and cost-of-goods modeling prior to procurement. Users should consider that the 5-bromo substitution pattern directs electrophilic attack in this cascade, an outcome that may differ if alternative bromotetralin isomers are substituted.

Nucleophilic Aromatic Substitution (SNAr) for Functionalized Tetralin Derivatives

The bromine substituent at the 5-position can be displaced by nucleophiles including hydroxide, alkoxides, and amines under appropriate conditions, producing substituted tetrahydronaphthalenes without altering the saturated ring system . The ortho relationship of the 5-bromo group to the saturated ring junction introduces steric constraints that modulate SNAr reaction rates and may influence regioselectivity in reactions with ambident nucleophiles. This substitution chemistry is distinct from that of 6-bromo isomers, where the para-like electronic relationship to the saturated portion of the molecule alters the π-electron distribution at the reaction center. The 59 °C boiling point elevation relative to unsubstituted tetralin allows straightforward separation of the product from any residual starting material by distillation .

Bridged Tetrahydronaphthalene Calcium Channel Blocker Scaffold Construction

Recent structure-activity relationship studies on bridged tetrahydronaphthalene derivatives as T/L-type calcium channel blockers have demonstrated that the tetrahydronaphthalene core—when appropriately substituted—serves as a viable pharmacophore scaffold derived from chemical evolution of mibefradil [1][3]. The 5-bromo derivative provides a regiochemically defined entry point for introducing diversity elements at the aromatic ring while preserving the saturated bridge architecture. The in vitro and in vivo DMPK properties of the resulting bridged tetrahydronaphthalene series have been evaluated in rat models, establishing this scaffold class as relevant for antihypertensive drug discovery programs [3]. While the unsubstituted 5-bromo compound itself is not the bioactive entity, its defined bromine substitution position ensures consistent access to the intended SAR chemical space when used as a synthetic intermediate. Procurement should prioritize material with authenticated positional isomer purity to avoid introducing unintended regiochemical variations into SAR exploration.

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